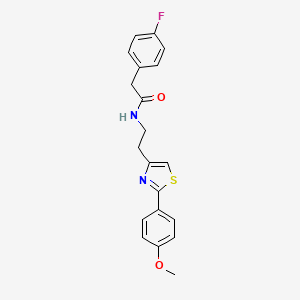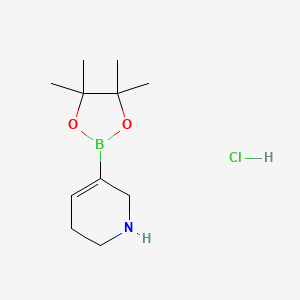
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a boronic ester with the molecular formula C12H18BNO2 . It is a solid substance that appears as a white to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of these compounds typically includes a boron atom bonded to an oxygen atom, forming a boronic ester group .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a melting point of 166.0 to 170.0 °C and is insoluble in water .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- Huang et al. (2021) detailed the synthesis of boric acid ester intermediates, including compounds related to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride. Their study emphasized the use of substitution reactions for synthesis, and the compounds were characterized using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed for molecular structure calculations, which were found consistent with crystallographic data (Huang et al., 2021).
2. Crystallographic and Conformational Analysis
- Another study by Wu et al. (2021) synthesized similar compounds and performed crystallographic and conformational analyses. The structures were confirmed by spectroscopy and single-crystal X-ray diffraction. DFT calculations were used to analyze the molecular electrostatic potential and frontier molecular orbitals, revealing key physicochemical properties (Wu et al., 2021).
3. DFT Studies and Molecular Structure
- In 2022, Liao et al. conducted a study focusing on the molecular structure of related compounds. They used FT-IR, NMR, and MS spectroscopies for structure confirmation, with single crystal X-ray diffraction providing detailed insights. DFT studies were employed to validate the molecular structure obtained from X-ray diffraction (Liao et al., 2022).
4. Building Block for Silicon-Based Drugs
- Büttner et al. (2007) demonstrated the use of a derivative of this compound as a building block for the synthesis of silicon-based drugs. This highlighted the compound's potential in pharmaceutical synthesis, particularly in the development of novel drug molecules (Büttner et al., 2007).
5. Application in Combinatorial Chemistry
- Sopková-de Oliveira Santos et al. (2003) reported on the structure of a pyridin-2-ylboron derivative of the compound, emphasizing its application in combinatorial chemistry. The study provided insight into structural differences and chemical reactivity, contributing to the understanding of its stability and reactivity in chemical syntheses (Santos et al., 2003).
Safety and Hazards
Mecanismo De Acción
The protodeboronation of boronic esters, a process that involves the removal of the boron moiety, is an important step in many chemical transformations . This process can be catalyzed using a radical approach . Protodeboronation paired with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation .
The hydrolysis of boronic esters is also an important reaction and its kinetics can be influenced by the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h6,13H,5,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOASRMYNVMSVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

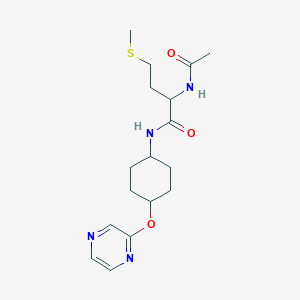
![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)


![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)
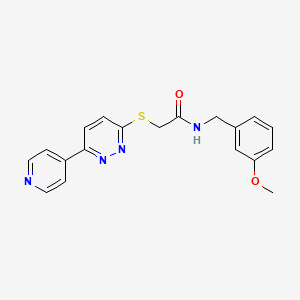
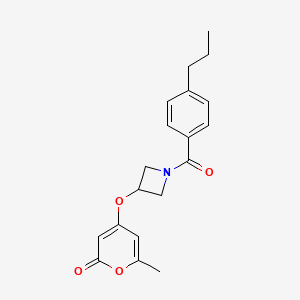
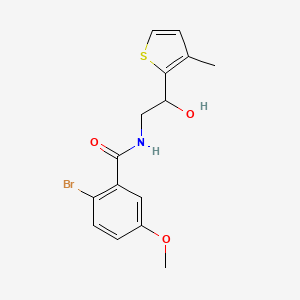
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
![4-((3-Bromobenzyl)thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
